An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)phenylacetyl chloride, a key building block in modern medicinal chemistry. The information is presented to support research and development activities, with a focus on its role in the synthesis of pharmacologically active compounds.
Core Chemical Properties
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a reactive acyl chloride compound characterized by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's reactivity and the properties of its derivatives.
Physical and Chemical Data
The following table summarizes the key quantitative data for 3,5-Bis(trifluoromethyl)phenylacetyl chloride.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClF₆O | [1] |
| Molecular Weight | 290.59 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 36.89 °C (calculated) | [2] |
| Boiling Point | 204.8 ± 40.0 °C at 760 mmHg (calculated) | [2] |
| Density | 1.5 ± 0.1 g/cm³ (calculated) | [2] |
| Solubility in Water | 27.78 mg/L at 25 °C | [2] |
| Solubility in Organic Solvents | Soluble in organic solvents like ether, dimethylformamide, and chlorinated hydrocarbons. | [3] |
| Refractive Index | 1.426 (calculated) | [2] |
| Flash Point | 77.7 ± 27.3 °C (calculated) | [2] |
| CAS Number | 174083-39-7 | [1] |
Reactivity and Stability
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a stable compound at room temperature but exhibits high reactivity characteristic of acyl chlorides.[3] It is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and water.[3] The presence of two trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Reaction with water leads to hydrolysis, forming the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid, and hydrochloric acid. Therefore, it must be handled under anhydrous conditions to prevent decomposition.
Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent (e.g., toluene)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or other inert atmosphere setup
-
Distillation apparatus (optional, for purification)
Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-bis(trifluoromethyl)phenylacetic acid.
-
Dissolution: Add anhydrous dichloromethane to dissolve the starting material.
-
Addition of Chlorinating Agent:
-
Using Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature.
-
Using Oxalyl Chloride: Add an excess of oxalyl chloride (typically 1.5-2 equivalents) and a catalytic amount of DMF (1-2 drops) to the solution at 0 °C.
-
-
Reaction: Stir the reaction mixture at room temperature or gently reflux until the evolution of gas (HCl or a mixture of CO, CO₂, and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic byproducts.
-
Purification: The crude 3,5-Bis(trifluoromethyl)phenylacetyl chloride can be purified by vacuum distillation if necessary.
Safe Handling and Storage
Acyl chlorides are corrosive and moisture-sensitive, requiring specific handling procedures.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield.
-
A lab coat and closed-toe shoes are mandatory.
-
All handling should be performed in a well-ventilated chemical fume hood.[4]
Storage:
-
Store in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[4][6]
Spill Management:
-
In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite).
-
Do not use water to clean up spills, as it will react violently.
-
The contaminated absorbent should be collected in a sealed container for proper disposal.
Application in Drug Development: Synthesis of Aprepitant
3,5-Bis(trifluoromethyl)phenylacetyl chloride and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is its utility in the synthesis of Aprepitant , a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[7] The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in Aprepitant and other NK1 receptor antagonists.[2][3]
The general synthetic strategy for Aprepitant involves the coupling of a chiral morpholine core with a side chain derived from a 3,5-bis(trifluoromethyl)phenyl precursor.
Below is a conceptual workflow illustrating the role of a 3,5-bis(trifluoromethyl)phenyl-containing building block in the synthesis of Aprepitant.
Caption: Conceptual workflow for the synthesis of Aprepitant.
Role in Neurokinin-1 (NK1) Receptor Antagonism
The 3,5-bis(trifluoromethyl)phenyl group is a critical component for the high binding affinity of Aprepitant to the NK1 receptor. The trifluoromethyl groups contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with the receptor.[8] Furthermore, the electron-withdrawing nature of these groups can influence the electronic properties of the molecule, optimizing its interaction with the binding pocket of the NK1 receptor.
The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. This signaling pathway is implicated in various physiological processes, including the vomiting reflex (emesis), pain transmission, and inflammation.[9] By blocking the binding of Substance P to the NK1 receptor, Aprepitant inhibits downstream signaling, thereby preventing the emetic response.
The simplified signaling pathway of the NK1 receptor is depicted below.
Caption: Simplified signaling pathway of the NK1 receptor.
Conclusion
3,5-Bis(trifluoromethyl)phenylacetyl chloride is a valuable and highly reactive chemical intermediate with significant applications in the pharmaceutical industry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an essential building block for the synthesis of potent and selective drug candidates, most notably the NK1 receptor antagonist Aprepitant. A thorough understanding of its chemical properties and strict adherence to safe handling protocols are paramount for its effective and responsible use in research and development. This guide provides the foundational knowledge for scientists and professionals working with this important compound.
References
- 1. 3,5-Bis(trifluoromethyl)phenylacetyl chloride | C10H5ClF6O | CID 2779152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemos.de [chemos.de]
- 6. wcu.edu [wcu.edu]
- 7. Synthesis of Aprepitant [cjph.com.cn]
- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Neurokinin-1 Receptor as Targetable Stratification Factor for Drug Repurposing in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
